Phosphine-Free Ligand for Heck Reactions
As the free base form, 3-(Dimethylamino)propanoic acid (N,N-dimethyl-β-alanine) functions as a more powerful phosphine-free ligand than N,N-dimethylglycine in Pd-catalyzed Heck reactions. The study directly compared the two ligands under identical conditions and found that N,N-dimethyl-β-alanine provided higher yields and faster oxidative addition of aryl halides to Pd. [1]
| Evidence Dimension | Catalytic Performance as Ligand in Heck Reaction |
|---|---|
| Target Compound Data | Turnover Number (TON) = 10³; superior yields for aryl bromides, iodides, and activated chlorides |
| Comparator Or Baseline | N,N-Dimethylglycine: lower yields and slower oxidative addition kinetics |
| Quantified Difference | N,N-Dimethyl-β-alanine is described as 'a more powerful ligand' with 'higher yields and faster oxidative addition' (exact fold increase not specified in abstract) |
| Conditions | Pd-catalyzed Heck reaction; 0.1 mol% Pd, NMP solvent, 130°C |
Why This Matters
For procurement in catalysis research, this data confirms the compound's superiority as a cost-effective, phosphine-free ligand over the more commonly available N,N-dimethylglycine, potentially leading to higher reaction efficiency and reduced catalyst loading.
- [1] Cui, X.; Li, Z.; Tao, C.-Z.; Xu, Y.; Li, J.; Liu, L.; Guo, Q.-X. N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. Org. Lett. 2006, 8 (12), 2467-2470. View Source
